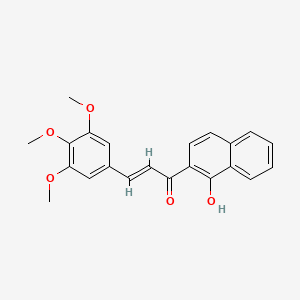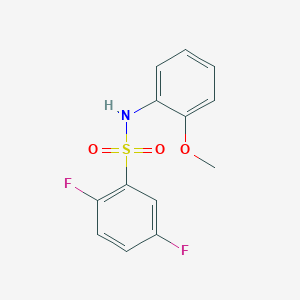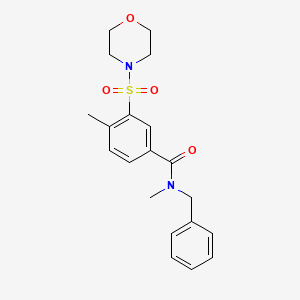![molecular formula C19H14ClNO2 B5333748 [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B5333748.png)
[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is an organic compound that features a complex structure with a quinoline moiety and a chloro-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the chloro-substituted phenyl group through a series of coupling reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety, which exhibits strong fluorescence properties. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific interactions with other materials.
Mécanisme D'action
The mechanism of action of [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the chloro-substituted phenyl ring can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Similar in having chloro-substituted phenyl rings but lacks the quinoline moiety.
Organochlorine Compounds: Share the presence of chlorine atoms but differ significantly in structure and properties.
Uniqueness
What sets [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate apart is its combination of a quinoline moiety with a chloro-substituted phenyl ring, providing unique chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest.
Propriétés
IUPAC Name |
[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c1-13(22)23-18-8-4-6-15(19(18)20)10-12-16-11-9-14-5-2-3-7-17(14)21-16/h2-12H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGROJOLYSYQTK-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)ethyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5333667.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5333674.png)


![2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B5333683.png)
![1-cyclohexyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5333687.png)


![3-{1-[2-(diethylamino)ethyl]-1H-imidazol-2-yl}-7-fluoroquinolin-2(1H)-one](/img/structure/B5333719.png)

![[4-(3-fluorobenzyl)-1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5333743.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B5333749.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5333755.png)
![ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B5333769.png)
